3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one
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Overview
Description
3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-7-ISOPROPOXY-6-PROPYL-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure substituted with various functional groups
Preparation Methods
The synthesis of 3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-7-ISOPROPOXY-6-PROPYL-CHROMEN-4-ONE typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydro-benzo[1,4]dioxin-6-yl intermediate, which is then subjected to various substitution reactions to introduce the isopropoxy and propyl groups. The final step involves the formation of the chromenone ring under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products depend on the specific reaction conditions but can include various substituted chromenones and benzo[1,4]dioxin derivatives.
Scientific Research Applications
3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-7-ISOPROPOXY-6-PROPYL-CHROMEN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth or enzyme activity, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other chromenone derivatives and benzo[1,4]dioxin derivatives. What sets 3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-7-ISOPROPOXY-6-PROPYL-CHROMEN-4-ONE apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity . Similar compounds include:
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-propan-2-yloxy-6-propylchromen-4-one |
InChI |
InChI=1S/C23H24O5/c1-4-5-16-10-17-21(12-20(16)28-14(2)3)27-13-18(23(17)24)15-6-7-19-22(11-15)26-9-8-25-19/h6-7,10-14H,4-5,8-9H2,1-3H3 |
InChI Key |
NVPSRXIQWOOXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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